molecular formula C24H20N2O6 B11180382 4-[{[4-(Acetyloxy)phenyl]carbonyl}(5-methylpyridin-2-yl)carbamoyl]phenyl acetate

4-[{[4-(Acetyloxy)phenyl]carbonyl}(5-methylpyridin-2-yl)carbamoyl]phenyl acetate

Cat. No.: B11180382
M. Wt: 432.4 g/mol
InChI Key: APSDMHSKDULBKL-UHFFFAOYSA-N
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Description

4-({1-[4-(ACETYLOXY)PHENYL]-N-(5-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetoxy, phenyl, and pyridinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[4-(ACETYLOXY)PHENYL]-N-(5-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-({1-[4-(ACETYLOXY)PHENYL]-N-(5-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({1-[4-(ACETYLOXY)PHENYL]-N-(5-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({1-[4-(ACETYLOXY)PHENYL]-N-(5-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetoxyphenyl derivatives and pyridinylformamido compounds, which share structural similarities and may exhibit comparable chemical properties and reactivity.

Uniqueness

4-({1-[4-(ACETYLOXY)PHENYL]-N-(5-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

[4-[(4-acetyloxybenzoyl)-(5-methylpyridin-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C24H20N2O6/c1-15-4-13-22(25-14-15)26(23(29)18-5-9-20(10-6-18)31-16(2)27)24(30)19-7-11-21(12-8-19)32-17(3)28/h4-14H,1-3H3

InChI Key

APSDMHSKDULBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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